molecular formula C15H22N2O3 B15301186 ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate

ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B15301186
M. Wt: 278.35 g/mol
InChI Key: BXNSXGHCAVZNQZ-UHFFFAOYSA-N
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Description

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring, a cyclobutane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the cyclobutane ring, and finally the esterification process. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This compound shares a similar ester functional group but has an imidazole ring instead of a pyrazole ring.

    2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy group but lacks the cyclobutane and pyrazole rings.

Uniqueness

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is unique due to its combination of a pyrazole ring, a cyclobutane ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

ethyl 1-[hydroxy-(1-propan-2-ylpyrazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-5-20-14(19)15(6-11(4)7-15)13(18)12-8-16-17(9-12)10(2)3/h8-10,13,18H,4-7H2,1-3H3

InChI Key

BXNSXGHCAVZNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C(C2=CN(N=C2)C(C)C)O

Origin of Product

United States

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